molecular formula C19H23FN4O2 B1679343 Rislenemdaz CAS No. 808732-98-1

Rislenemdaz

Numéro de catalogue: B1679343
Numéro CAS: 808732-98-1
Poids moléculaire: 358.4 g/mol
Clé InChI: RECBFDWSXWAXHY-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK-0657 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle pipéridine, l'introduction de l'atome de fluor et la fixation du groupe pyrimidinyl-amino. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques afin de garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle

La production industrielle du MK-0657 suivrait probablement des voies de synthèse similaires à celles utilisées en laboratoire, mais à une échelle plus importante. Cela implique l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-0657 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .

Applications de la recherche scientifique

Le MK-0657 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuropsychiatrie. Parmi ses principales applications, on peut citer :

Mécanisme d'action

Le MK-0657 exerce ses effets en se liant sélectivement à la sous-unité 2B du récepteur NMDA, empêchant le glutamate endogène d'activer le récepteur. Cette inhibition réduit l'excitotoxicité et module la plasticité synaptique, ce qui est considéré comme contribuant à ses effets antidépresseurs et neuroprotecteurs. La forte affinité de liaison et la spécificité du composé pour la sous-unité 2B du récepteur NMDA lui permettent d'atténuer les symptômes sans effets hors cible importants .

Applications De Recherche Scientifique

Introduction to Rislenemdaz

This compound, also known by its developmental codes CERC-301 and MK-0657, is an orally active, selective antagonist of the N-methyl-D-aspartate receptor subunit 2B (NR2B). This compound is primarily under investigation for its potential applications in treating major depressive disorder (MDD) and treatment-resistant depression (TRD). This article explores the scientific research applications of this compound, including its pharmacological properties, clinical trial outcomes, and mechanisms of action.

Clinical Development

This compound has undergone several clinical trials aimed at assessing its efficacy and safety in treating MDD and TRD.

Summary of Clinical Trials

Trial PhaseYear InitiatedParticipantsDosageOutcome
Phase II20131358 mg/dayDid not meet primary efficacy endpoint; showed safety and tolerability
Phase II201613512 mg/day and 20 mg/dayFailed to demonstrate significant efficacy
Pilot Study201254-8 mg/dayReported significant antidepressant effects by day 5

Despite initial promising results in smaller studies, larger trials have struggled to demonstrate consistent efficacy in alleviating depressive symptoms. Notably, a second phase II trial reported no significant improvement compared to placebo .

Animal Studies

Research involving animal models has provided insights into the potential antidepressant mechanisms of this compound. A study conducted on mice indicated that administration of this compound alleviated despair-like behaviors induced by chronic stress. The study suggested that the drug's effects might be mediated through interactions with brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a region implicated in depression .

Key Findings from Animal Studies

  • Behavioral Tests : this compound administration reduced immobility in forced swimming tests and tail suspension tests, indicating antidepressant-like effects.
  • Biochemical Analysis : Changes in expression levels of GluN2B and BDNF were observed, suggesting that this compound may influence neuroplasticity mechanisms associated with mood regulation .

Case Studies

The limited number of case studies available indicates mixed results regarding the effectiveness of this compound in clinical settings. While some patients reported improvements in mood and overall functioning, others did not experience significant benefits. These findings highlight the variability in individual responses to NMDA antagonists in treating depression.

Comparative Analysis with Other NMDA Antagonists

This compound is often compared with other NMDA receptor antagonists due to its unique specificity for the GluN2B subunit. Below is a comparison table highlighting key differences.

CompoundSelectivity for GluN2BPotency (Ki)Clinical Application
This compoundHigh8.1 nMMajor Depressive Disorder
IfenprodilModerate~50 nMMDD and other conditions
Ro 25-6981High~10 nMResearch purposes
CP-101606Moderate~30 nMMDD

This compound's high selectivity allows it to potentially offer therapeutic benefits with fewer off-target effects compared to other NMDA antagonists .

Mécanisme D'action

MK-0657 exerts its effects by selectively binding to the NMDA receptor subunit 2B, preventing endogenous glutamate from activating the receptor. This inhibition reduces excitotoxicity and modulates synaptic plasticity, which are believed to contribute to its antidepressant and neuroprotective effects. The compound’s high binding affinity and specificity for the NMDA receptor subunit 2B allow it to mitigate symptoms without significant off-target effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'unicité du MK-0657 réside dans sa grande sélectivité pour la sous-unité 2B du récepteur NMDA, ce qui permet une modulation ciblée de la neurotransmission glutamatergique avec des effets hors cible minimes. Cette spécificité en fait un candidat prometteur pour le traitement des affections dans lesquelles une dysrégulation du récepteur NMDA est impliquée .

Activité Biologique

Rislenemdaz, also known as CERC-301 or MK-0657, is an orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This compound has been primarily investigated for its potential therapeutic applications in major depressive disorder (MDD) and Parkinson's disease. Its biological activity is characterized by high selectivity for the GluN2B receptor, making it a significant subject of research in neuropharmacology.

This compound selectively inhibits the GluN2B subunit of NMDA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. The inhibition of these receptors is thought to play a role in modulating mood and cognitive functions, particularly in conditions like depression.

  • Binding Affinity : this compound exhibits a Ki value of 8.1 nM and an IC50 of 3.6 nM for the GluN2B receptor, demonstrating potent antagonistic activity .
  • Selectivity : The compound shows at least 1000-fold selectivity for GluN2B over other targets, including the hERG potassium channel, suggesting a favorable safety profile concerning cardiac effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a relatively long half-life. Studies have shown that after administration, plasma concentrations can reach significant levels:

Dose (mg/kg) Plasma Concentration (nM) Percentage of RO (%)
1155
312029
1039056
30142083
-470094
-1411098

Clinical Trials and Efficacy

This compound has undergone several clinical trials aimed at assessing its efficacy in treating MDD and Parkinson's disease:

  • Phase I Trials : Initial studies indicated that this compound did not significantly improve motor symptoms in Parkinson's disease patients .
  • Phase II Trials :
    • A trial involving patients with MDD showed that while the primary endpoints were not met, there was evidence suggesting potential clinical meaningfulness, prompting further investigation .
    • A second phase II trial reported that higher doses might be effective, although overall efficacy remained inconclusive .

Case Studies and Research Findings

Recent animal studies have explored the antidepressant effects of this compound:

  • Chronic Restraint Stress Model : In a mouse model, administration of this compound alleviated despair-like behaviors associated with chronic stress. The study highlighted that systemic administration reduced the expression of GluN2B and brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a brain region implicated in mood regulation .

Summary of Biological Activity

  • In Vitro Activity : this compound effectively inhibits calcium influx in NMDA-GluN1a/GluN2B cells with an IC50 of 3.6 nM.
  • In Vivo Activity : It significantly increases swimming behavior and total distance traveled in forced swim tests at various dosages (1, 3, 10, and 30 mg/kg) compared to vehicle controls .
  • Safety Profile : No significant ECG changes were observed in clinical trials, indicating a potentially safe profile for human use .

Propriétés

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rislenemdaz
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rislenemdaz
Reactant of Route 3
Reactant of Route 3
Rislenemdaz
Reactant of Route 4
Reactant of Route 4
Rislenemdaz
Reactant of Route 5
Reactant of Route 5
Rislenemdaz
Reactant of Route 6
Reactant of Route 6
Rislenemdaz

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.